molecular formula C7H13N5O B6281618 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine CAS No. 86123-68-4

1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B6281618
CAS No.: 86123-68-4
M. Wt: 183.2
InChI Key:
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Description

1-Methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a morpholine group and a methyl group

Preparation Methods

The synthesis of 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1-methyl-1H-1,2,4-triazole and morpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole ring, followed by nucleophilic substitution with morpholine.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

1-Methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted triazole derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various substituted triazole derivatives, oxides, and reduced compounds.

Scientific Research Applications

1-Methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in therapeutic effects or biological responses.

Comparison with Similar Compounds

1-Methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine can be compared with similar compounds such as:

    1-Methyl-1H-1,2,4-triazole: Lacks the morpholine group, resulting in different chemical properties and biological activities.

    5-(Morpholin-4-yl)-1H-1,2,4-triazole: Lacks the methyl group, which may affect its reactivity and interactions with biological targets.

    1-Methyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

86123-68-4

Molecular Formula

C7H13N5O

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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